3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid
Description
Common Synonyms:
Registry Identifiers:
| Identifier Type | Number |
|---|---|
| CAS Registry | 77128-72-4 |
| PubChem CID | 2762281 |
| ChemSpider ID | 2016217 |
| MDL Number | MFCD00153368 |
The CAS registry number 77128-72-4 is widely cited in commercial catalogs and academic databases. Notably, the Fmoc-Tyr(Me)-OH designation arises from its structural similarity to O-methyltyrosine derivatives, though the methoxy group is para to the phenylalanine side chain rather than ortho to a phenolic hydroxyl.
Stereochemical Considerations and Chiral Center Analysis
The molecule contains one chiral center at the α-carbon (C2) of the alanine backbone, which adopts the S-configuration in the L-enantiomer. Key stereochemical features include:
Chiral Center Geometry :
Stereochemical Purity :
Impact of Methoxy Substitution :
Table 2: Stereochemical data for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid.
| Parameter | Value |
|---|---|
| Chiral Centers | 1 (C2) |
| Configuration | S |
| Specific Rotation [α]ᴅ²⁰ | -2.94° (c=1, H₂O) |
| Enantiomeric Excess | ≥95% |
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCWIPOYXOZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-30-1 | |
| Record name | Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, known by its CAS number 284492-02-0, is a synthetic amino acid derivative characterized by its unique structural features. It includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H23NO5, with a molecular weight of approximately 417.45 g/mol. The structure consists of a propanoic acid backbone attached to both an amino group protected by the Fmoc group and a methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.45 g/mol |
| CAS Number | 284492-02-0 |
| Appearance | Solid |
| Purity | ≥95% |
1. Pharmacological Effects
Research indicates that compounds similar to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Amino acid derivatives often show potential as antimicrobial agents, suggesting this compound could be explored for antibiotic development.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant activity, beneficial in mitigating oxidative stress within biological systems.
- Modulation of Enzyme Activity : This compound could act as either a substrate or inhibitor for enzymes involved in critical metabolic pathways.
2. Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Antimicrobial Studies : A study reported that derivatives containing the Fmoc group demonstrated significant antibacterial activity against various strains, indicating potential for this compound in antibiotic research .
- Enzyme Inhibition : Research has shown that certain Fmoc-protected amino acids can inhibit specific enzymes involved in metabolic processes, suggesting that this compound may similarly influence enzyme activity .
Potential Applications
The structural characteristics of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid suggest several applications:
- Pharmaceutical Development : Its potential role in drug design could be significant, particularly for targeting specific enzymes or pathways.
- Biotechnology : This compound may serve as a building block in peptide synthesis for therapeutic proteins or vaccines.
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., 4-OCH₃) increase solubility but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., 4-NO₂) enhance chemical stability but complicate purification due to lower aqueous solubility.
- Halogenated analogs (e.g., 4-Cl, 4-CHF₂) balance lipophilicity and reactivity, making them suitable for drug candidates targeting hydrophobic binding pockets .
Backbone Modifications
Some analogs feature alterations to the amino acid backbone, such as cyclopropane rings or indole moieties (). For example:
- 2-({Fmoc}amino)-3-(1H-indol-3-yl)propanoic acid (C₂₅H₂₂N₂O₄, MW 414.46) incorporates an indole group, enabling π-π stacking interactions in peptide structures .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Fmoc-amino)-3-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted side reactions during coupling .
- Step 2 : Construction of the propanoic acid backbone via alkylation or Michael addition, often using chiral auxiliaries to control stereochemistry .
- Step 3 : Deprotection under mild basic conditions (e.g., piperidine in DMF) to retain the 4-methoxyphenyl substituent .
- Key Factors : Yield optimization depends on solvent choice (e.g., dichloromethane for coupling), temperature control (0–25°C), and catalysts like HOBt/DCC for amide bond formation .
Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming purity and stereochemistry?
- Analytical Workflow :
- HPLC : Assess purity (>95% typically required for peptide synthesis) .
- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H-NMR for aromatic protons of the 4-methoxyphenyl group at δ 6.8–7.3 ppm) and stereochemical integrity .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₁NO₅: 403.14) .
Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?
- Role in Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS) by acting as a temporary protecting group, removable under basic conditions without disrupting acid-labile side chains .
- Medicinal Chemistry : Serves as a building block for peptidomimetics targeting GPCRs or enzymes, leveraging the 4-methoxyphenyl group for hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high stereochemical purity in analogs with bulky aromatic substituents?
- Chiral Catalysis : Use of Evans’ oxazaborolidine catalysts for asymmetric induction during alkylation steps .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
- Monitoring : Real-time chiral HPLC to track enantiomeric excess (ee) during synthesis .
Q. What techniques are employed to study the compound’s interactions with biological targets, and how are binding affinities quantified?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Structural Biology : X-ray crystallography or cryo-EM to resolve binding modes, particularly with fluorinated analogs for enhanced electron density .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Data Reconciliation Strategies :
- Assay Standardization : Control variables like buffer pH, ion concentration, and cell-line specificity (e.g., HEK293 vs. CHO cells) .
- Meta-Analysis : Cross-reference IC₅₀ values across studies using platforms like PubChem to identify outliers .
- Mechanistic Studies : siRNA knockdown or CRISPR-edited models to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
